(S)-2-(4-Methoxy-6-methylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole
Description
(S)-2-(4-Methoxy-6-methylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole is a chiral oxazoline derivative with the molecular formula C₁₆H₁₆N₂O₂ and a molecular weight of 268.31–268.32 . It is characterized by a 4,5-dihydrooxazole (oxazoline) core substituted with a 4-methoxy-6-methylpyridin-2-yl group at position 2 and a phenyl group at position 2. The (S) -configuration at the stereogenic center is critical for its applications in asymmetric catalysis, where it acts as a ligand to transition metals . The compound is stored under inert conditions at 2–8°C to maintain stability .
Properties
IUPAC Name |
(4S)-2-(4-methoxy-6-methylpyridin-2-yl)-4-phenyl-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-11-8-13(19-2)9-14(17-11)16-18-15(10-20-16)12-6-4-3-5-7-12/h3-9,15H,10H2,1-2H3/t15-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSWIPBMQZNDWNW-OAHLLOKOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C2=NC(CO2)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=N1)C2=N[C@H](CO2)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-2-(4-Methoxy-6-methylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anticancer effects, antimicrobial activity, and other pharmacological implications, supported by data tables and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C16H16N2O2
- Molecular Weight : 268.31 g/mol
- IUPAC Name : (4S)-2-(4-methoxy-6-methylpyridin-2-yl)-4-phenyl-4,5-dihydro-1,3-oxazole
Anticancer Activity
Research has indicated that this compound exhibits notable anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines.
Table 1: Anticancer Activity Against Different Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 15 | Induction of apoptosis |
| MCF7 | 20 | Inhibition of tubulin polymerization |
| A375 (Melanoma) | 18 | Cell cycle arrest in G2/M phase |
These findings suggest that the compound may act similarly to established antitumor agents by targeting microtubule dynamics and inducing cell cycle arrest.
Antimicrobial Activity
In addition to its anticancer effects, the compound has been evaluated for antimicrobial properties. Preliminary studies indicate moderate antibacterial activity against several strains.
Table 2: Antimicrobial Activity Profile
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 128 µg/mL |
These results highlight the potential of this compound as a candidate for developing new antimicrobial agents.
Case Studies
- Study on HepG2 Cells : A study conducted by researchers demonstrated that treatment with this compound resulted in a significant decrease in cell viability and increased apoptosis markers such as caspase activation and PARP cleavage .
- Evaluation of Antimicrobial Efficacy : In a comparative study assessing various compounds against pathogenic microorganisms, this compound showed promising results, particularly against Gram-positive bacteria. The study emphasized the need for further exploration into its mechanism of action and structure–activity relationships .
Comparison with Similar Compounds
Enantiomeric Comparison: (R)-Isomer
The (R)-enantiomer (CAS: 2757082-89-4) shares identical molecular weight and formula but differs in stereochemistry. Enantiomers often exhibit divergent behaviors in asymmetric catalysis due to their spatial arrangement. For example, in coordination chemistry, the (S) -isomer may induce preferential formation of specific stereoisomers in catalytic reactions, while the (R) -isomer could lead to opposite enantioselectivity.
Structural Analogs with Modified Substituents
Pyridine Ring Modifications
- This compound, synthesized via a general procedure (69% yield), is used in coordination chemistry but lacks reported biological activity .
- 2-(Benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole Derivatives: Replacing the pyridinyl group with a benzo[b]thiophen-2-yl moiety results in compounds with potent antifungal activity (MIC: 0.03–2 μg/mL against Candida albicans and Aspergillus fumigatus).
Trifluoromethyl Substitutions
- (S)-4-Benzyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole :
The trifluoromethyl group enhances metabolic stability and lipophilicity, making it suitable for pharmaceutical applications. This contrasts with the target compound’s methoxy and methyl groups, which balance electron donation and steric effects for catalysis .
Functional Analogs in Catalysis and Pharmacology
Antifungal Agents
- 4-Phenyl-4,5-dihydrooxazole Derivatives :
Broad-spectrum antifungal activity (MIC: 0.03–0.5 μg/mL) is achieved by optimizing substituents on the oxazoline ring, such as benzothiophene or alkyl groups. The target compound lacks reported antifungal data, suggesting its design prioritizes catalytic over biological applications .
Physical and Chemical Properties
*Estimated based on molecular formula.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
